molecular formula C17H24BF3KNO2 B13578946 Potassium ((1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)methyl)trifluoroborate

Potassium ((1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)methyl)trifluoroborate

Cat. No.: B13578946
M. Wt: 381.3 g/mol
InChI Key: UNIPAMYFAFFZEO-UHFFFAOYSA-N
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Description

Potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site.

    Oxidation and Reduction: The phenyl group and the piperidine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: The major products are typically the substituted derivatives of the original compound.

    Oxidation and Reduction: The products depend on the specific conditions and reagents used but can include oxidized or reduced forms of the phenyl group or the piperidine ring.

Scientific Research Applications

Potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide involves its ability to form stable boronate esters, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application but generally include interactions with nucleophiles and electrophiles in the reaction environment .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H24BF3KNO2

Molecular Weight

381.3 g/mol

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]methyl]boranuide

InChI

InChI=1S/C17H24BF3NO2.K/c1-16(2,3)24-15(23)22-11-9-17(10-12-22,13-18(19,20)21)14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;/q-1;+1

InChI Key

UNIPAMYFAFFZEO-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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